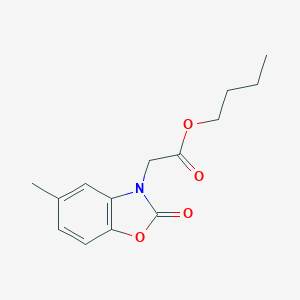![molecular formula C20H26N2O3S B285819 N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285819.png)
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which are involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission.
Mécanisme D'action
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide works by selectively blocking the P2Y1 receptor, which is activated by the endogenous nucleotide adenosine diphosphate (ADP). This receptor is primarily expressed on platelets and is involved in the activation of the glycoprotein IIb/IIIa receptor, which plays a key role in platelet aggregation.
Biochemical and Physiological Effects
Inhibition of the P2Y1 receptor by this compound results in a decrease in platelet aggregation and thrombus formation, which can be beneficial in the prevention of thrombotic events such as stroke and myocardial infarction. It has also been shown to have vasodilatory effects, which may be useful in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide is a highly selective antagonist of the P2Y1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
1. Investigation of the role of P2Y1 receptors in the regulation of vascular tone and blood pressure.
2. Development of N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide analogs with improved solubility and pharmacokinetic properties.
3. Evaluation of the potential therapeutic benefits of P2Y1 receptor antagonists in the treatment of cardiovascular diseases.
4. Exploration of the effects of P2Y1 receptor antagonists on neurotransmission and cognitive function.
5. Investigation of the role of P2Y1 receptors in the development and progression of cancer.
Méthodes De Synthèse
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 6-aminohexanoic acid, followed by N-alkylation with 4-methylbenzyl chloride. The resulting intermediate is then treated with sodium hydride and 4-methylbenzenesulfonyl chloride to yield the final product.
Applications De Recherche Scientifique
N-(4-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide has been extensively studied in the field of platelet research, where it has been shown to inhibit platelet aggregation and thrombus formation. It has also been investigated as a potential treatment for ischemic stroke, as well as a tool for studying the role of P2Y1 receptors in various physiological processes.
Propriétés
Formule moléculaire |
C20H26N2O3S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-6-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16-7-11-18(12-8-16)22-20(23)6-4-3-5-15-21-26(24,25)19-13-9-17(2)10-14-19/h7-14,21H,3-6,15H2,1-2H3,(H,22,23) |
Clé InChI |
IFVKAGDRCCXPIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide](/img/structure/B285738.png)
![3-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B285743.png)


![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![N-methyl-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285823.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)
![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![5-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B285832.png)
